![molecular formula C20H17NO3 B2860919 9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 946235-41-2](/img/structure/B2860919.png)
9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chemical compound known for its unique structure and versatile reactivity. This compound contains a chromeno[8,7-e][1,3]oxazine core, substituted with a cyclopropyl and phenyl groups. Its multifaceted properties make it of interest in various fields, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves a multi-step process. One common approach includes:
Formation of Chromene Core: : Starting from salicylaldehyde derivatives, condensation with appropriate reagents forms the chromene core.
Substitution: : Introduction of the cyclopropyl and phenyl groups is achieved through substitution reactions, often under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production may employ continuous flow techniques to enhance efficiency. Catalysts like Lewis acids can facilitate the cyclization and substitution steps, ensuring high yield and purity. Industrial methods focus on scalability and minimizing environmental impact, often using green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, particularly at the cyclopropyl and phenyl groups, using agents like potassium permanganate.
Reduction: : Reduction reactions can be performed on the oxazine ring, using agents such as lithium aluminium hydride, to modify the chemical properties.
Substitution: : Nucleophilic and electrophilic substitutions are common, particularly at positions activated by the chromene and oxazine rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Catalysts: : Lewis acids like aluminium chloride, boron trifluoride.
Major Products Formed from These Reactions
Oxidation: : Formation of ketones or aldehydes.
Reduction: : Conversion to amines or alcohols.
Substitution: : Various substituted chromene and oxazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, this compound serves as a versatile intermediate, enabling the synthesis of more complex molecules through its reactive functional groups.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or modulators due to their structural complexity.
Medicine
Medically, these compounds are explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties. Their unique structure allows them to interact with various biological targets.
Industry
Industrially, these compounds find applications in the synthesis of advanced materials and as precursors for dyes and pigments.
Wirkmechanismus
The mechanism by which 9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one exerts its effects often involves interactions with molecular targets like enzymes or receptors. Its unique structure allows for specific binding, influencing the activity of these targets and modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can be compared to similar chromene and oxazine derivatives. What sets it apart is the combination of cyclopropyl and phenyl substituents, which confer unique chemical properties.
List of Similar Compounds
2,3-dihydrochromeno[8,7-e][1,3]oxazin-4-one
3-phenylchromeno[8,7-e][1,3]oxazin-4-one
9-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
This detailed article outlines the comprehensive aspects of this compound, from its synthesis to its applications and mechanisms. Hope this enriches your understanding of this fascinating compound!
Eigenschaften
IUPAC Name |
9-cyclopropyl-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c22-19-15-8-9-18-16(10-21(12-24-18)14-6-7-14)20(15)23-11-17(19)13-4-2-1-3-5-13/h1-5,8-9,11,14H,6-7,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNAUTJQSPPWMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2860836.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2860837.png)
![N,5-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B2860838.png)
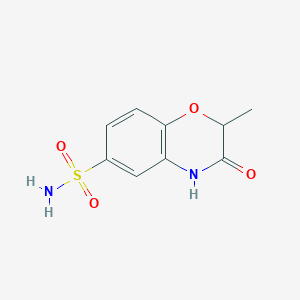
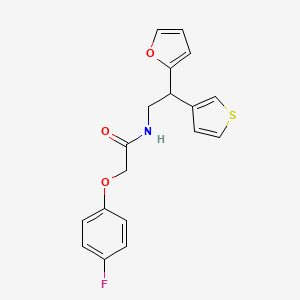
![N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2860844.png)
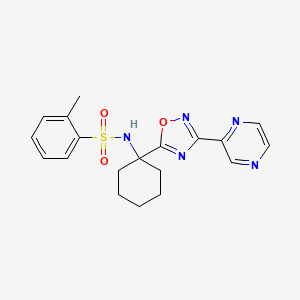
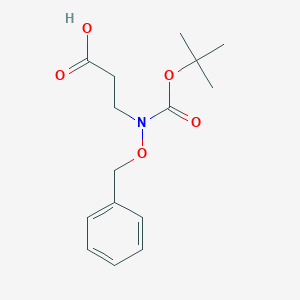
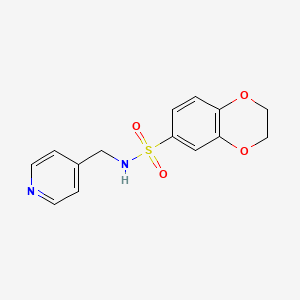
![1-[(4-Chlorophenyl)methyl]-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2860849.png)
![2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol](/img/structure/B2860852.png)
![5-(2,1,3-benzothiadiazole-4-sulfonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2860853.png)

![8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2860859.png)
